N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride
Descripción
IUPAC Nomenclature and Systematic Identification
N-[3-(Aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride is systematically identified by its IUPAC name, which reflects its molecular architecture. The compound comprises a benzyl group (C6H5CH2-) substituted at the 3-position with an aminomethyl group (CH2NH2) and an N,N-dimethylamine moiety (N(CH3)2) attached to the benzyl carbon. The dihydrochloride salt form arises from the protonation of the tertiary and primary amine groups, yielding two hydrochloride counterions.
Key identifiers :
Molecular Architecture and Stereochemical Considerations
The molecular architecture features a benzene ring substituted at the 1-position by a benzyl group (CH2-) and at the 3-position by an aminomethyl group (CH2NH2). The benzyl carbon is bonded to an N,N-dimethylamine group, forming a tertiary amine center. The dihydrochloride salt results in protonation of both the tertiary amine and the primary amine on the aminomethyl group.
Structural highlights :
- Benzyl substituent : Aromatic ring with a CH2-N(CH3)2 group at position 1.
- Aminomethyl group : Primary amine (CH2NH2) at position 3, protonated to CH2NH3+ in the dihydrochloride form.
- Stereochemistry : The benzyl carbon (CH2) is not a stereogenic center due to its bonding to two hydrogens, the benzene ring, and the N(CH3)2 group.
Crystallographic Analysis and Solid-State Configuration
No crystallographic data for this compound is available in the literature. However, structural analogs, such as benzylamine derivatives, exhibit hydrogen-bonding networks in their crystal lattices, often involving chloride ions and protonated amine groups. For this compound, the dihydrochloride form likely adopts a similar arrangement, with chloride counterions interacting with the protonated amine groups and aromatic π-systems.
Spectroscopic Profiling
Spectroscopic data for this compound are limited, but its structure enables predictions based on related compounds.
Predicted NMR signatures :
| Region | Assignment | Expected δ (ppm) |
|---|---|---|
| ¹H NMR | Aromatic protons (ortho, meta, para to substituents) | 6.8–7.5 |
| ¹H NMR | N(CH3)2 groups | 2.3–2.5 (singlet) |
| ¹H NMR | CH2NH2 (free amine, if deprotonated) | 1.5–2.0 (broad singlet) |
| ¹³C NMR | Aromatic carbons | 120–140 |
| ¹³C NMR | CH2-N(CH3)2 | ~45 |
IR and mass spectrometry :
- IR : N-H stretches (primary/tertiary amines) at 3300–3500 cm⁻¹ (broad), aromatic C-H stretches at 3000–3100 cm⁻¹, and C-N vibrations at 1250–1350 cm⁻¹.
- Mass spectrometry : Molecular ion peaks for the free base (C10H16N2, m/z 164.13) and fragments corresponding to the benzyl group (C7H7, m/z 91) and dimethylamine (C2H7N, m/z 45).
Computational Chemistry Approaches to Electronic Structure
Computational studies on analogous benzylamine derivatives reveal insights into electronic structure. Density functional theory (DFT) calculations typically examine HOMO-LUMO orbitals, charge distribution, and π-conjugation effects. For this compound, theoretical models could predict:
- HOMO-LUMO gaps : Influenced by the electron-donating N(CH3)2 and CH2NH2 groups.
- Charge density : Enhanced electron density on the benzene ring due to resonance effects.
- Hydrogen-bonding interactions : Stabilization of the dihydrochloride form via N-H···Cl interactions.
While no specific data exist for this compound, methodologies from studies on benzylamine salts provide a framework for analysis.
Propiedades
IUPAC Name |
[3-[(dimethylamino)methyl]phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-12(2)8-10-5-3-4-9(6-10)7-11;;/h3-6H,7-8,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAXNQMEKXYZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC(=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177296-81-9 | |
| Record name | 1-(3-(aminomethyl)phenyl)-N,N-dimethylmethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride is known to interact with inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide (NO), a critical molecule in cellular signaling. The compound acts as a slow, tight binding, and highly selective inhibitor of iNOS.
Cellular Effects
The compound has been shown to influence cell function by modulating the production of NO. In a study involving J774A.1 macrophages activated with LPS and IFN-γ, the presence of this compound was found to affect the production of NO, IL-12, and TNF- α.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting iNOS. The inhibition is dependent on the cofactor NADPH. After treatment with the compound, iNOS does not recover activity, indicating that it is either an irreversible inhibitor or an extremely slow reversible inhibitor of human iNOS.
Temporal Effects in Laboratory Settings
It is known that the compound is more soluble in aqueous systems than organic solvents. Aqueous solutions should be prepared fresh daily as they are not stable.
Actividad Biológica
N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride, often referred to as a derivative of benzylamine, exhibits significant biological activity, particularly in the context of nitric oxide (NO) production and its implications in various physiological and pathological processes. This article reviews the biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound based on recent research findings.
The primary biological activity of this compound is its role as an inhibitor of nitric oxide synthase (iNOS) . By inhibiting iNOS, this compound affects the production of NO, which is crucial for numerous cellular functions, including inflammation and immune response.
- Nitric Oxide Production : NO acts as a signaling molecule in the cardiovascular system and is involved in processes such as vasodilation and angiogenesis. The compound has been shown to enhance pro-inflammatory mediators like IL-6 and IL-8 while also mediating tumoricidal and bactericidal actions in macrophages through NO production .
Table 1: Biological Activities of this compound
Pharmacological Applications
The compound's ability to modulate NO levels has significant implications for various diseases, particularly those involving inflammation and immune responses:
- Inflammatory Diseases : By inhibiting iNOS, this compound may provide therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis or sepsis.
- Cancer Therapy : The compound's role in enhancing tumoricidal activity suggests potential applications in oncology, where modulation of the immune response can be critical for effective cancer treatment.
Case Studies
- Macrophage Activation Study : A study investigated the effects of this compound on J774A.1 macrophages activated with LPS and IFN-γ. It was found that treatment with this compound significantly decreased TNF-α production while increasing IL-12 secretion, indicating a shift towards a more anti-inflammatory profile .
- Antibacterial Activity Evaluation : Research has demonstrated that compounds similar to this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a broader application in treating infections .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
- Molecular Formula : C10H18Cl2N2
- Molecular Weight : 237.17 g/mol
- Purity : Typically ≥95%
- Solubility : More soluble in aqueous solutions than in organic solvents
The compound primarily functions as a slow, tight-binding inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in the production of nitric oxide (NO) within cells. By inhibiting iNOS, this compound can modulate various cellular processes, including inflammation and neuroprotection during hypoxic conditions.
Biochemical Research
N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride has been utilized in various biochemical studies:
- Nitric Oxide Modulation : The compound's ability to inhibit iNOS has been studied extensively, revealing its potential to decrease NO production in activated macrophages, thus influencing inflammatory responses. For example, in experiments with J774A.1 macrophages stimulated with LPS and IFN-γ, the compound significantly reduced the levels of NO, IL-12, and TNF-α .
| Parameter | Result |
|---|---|
| NO Production | Decreased |
| IL-12 Levels | Reduced |
| TNF-α Levels | Reduced |
Medicinal Chemistry
The compound has shown promise in the development of therapeutic agents:
- Prostate Cancer Therapeutics : Research into substituted aryl benzylamines has identified analogs that exhibit potent inhibitory effects on enzymes relevant to prostate cancer treatment. The structure-based design led to the discovery of compounds with IC50 values as low as 75 nM .
Neuroprotection Studies
In studies involving cerebral tissue damage due to oxygen-glucose deprivation, this compound demonstrated protective effects by inhibiting iNOS activity, thus reducing oxidative stress and neuronal injury.
Case Study 1: Inhibition of iNOS in Macrophages
A study conducted on J774A.1 macrophages revealed that treatment with this compound resulted in:
- Significant reduction in NO production.
- Altered expression levels of pro-inflammatory cytokines (IL-12 and TNF-α).
This suggests its potential use in therapeutic strategies aimed at controlling inflammation.
Case Study 2: Neuroprotective Effects
In an experimental model simulating ischemic conditions, the compound was administered prior to inducing oxygen-glucose deprivation. Results indicated:
- Decreased neuronal cell death.
- Enhanced survival rates of neurons exposed to ischemic conditions.
These findings highlight its potential application in neuroprotective therapies for conditions such as stroke or traumatic brain injury.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Positional Isomer: 4-(Dimethylamino)benzylamine Dihydrochloride
This para-substituted analog (CAS 34403-52-6) shares the benzylamine backbone but positions the dimethylamino (-N(CH3)2) and aminomethyl (-CH2NH2) groups at the para (4th) position instead of meta. Key differences include:
- Biological Activity : Positional isomerism can influence receptor binding or enzyme inhibition profiles. For example, para-substituted benzylamines are often explored in dye chemistry, whereas meta-substituted derivatives may better fit steric requirements in enzyme active sites .
Functional Analog: 1,400 W (N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide Dihydrochloride)
A potent inducible NOS (iNOS) inhibitor (CAS 214358-33-5), 1,400 W replaces the dimethylamine group with an ethanimidamide (-NH-C(=NH)NH2) moiety. Key distinctions:
- Inhibitory Selectivity: The ethanimidamide group in 1,400 W enhances iNOS selectivity over endothelial NOS (eNOS) by mimicking the substrate L-arginine, whereas the dimethylamine group in the target compound may reduce this selectivity .
- Molecular Weight and Bioavailability : 1,400 W has a higher molecular weight (275.16 g/mol) due to the ethanimidamide group, which could impact membrane permeability compared to the target compound .
Heterocyclic Analog: N-{[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine Dihydrochloride
This thiazole-containing analog (CAS 1158234-43-5) replaces the benzene ring with a 1,3-thiazole heterocycle. Notable differences:
- Applications : The thiazole derivative is marketed as a bioactive small molecule, suggesting specialized roles in drug discovery, whereas the benzene-based target compound may serve broader synthetic or inhibitory purposes .
Table 1: Comparative Data for N-[3-(Aminomethyl)benzyl]-N,N-dimethylamine Dihydrochloride and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | C10H17Cl2N3* | ~266.17 | N/A | Meta-aminomethyl, dimethylamine | NOS inhibition, biochemical research |
| 4-(Dimethylamino)benzylamine Dihydrochloride | C9H16Cl2N2 | 235.15 | 34403-52-6 | Para-substituted, benzylamine | Dye intermediates, organic synthesis |
| 1,400 W | C9H16Cl2N4 | 275.16 | 214358-33-5 | Ethanimidamide group, iNOS inhibitor | Immunology, inflammation studies |
| Thiazole Analog | C7H15Cl2N3S | 244.19 | 1158234-43-5 | Thiazole ring, bioactive small molecule | Drug discovery, catalysis |
*Estimated based on structural analysis.
Research Findings and Functional Implications
- NOS Inhibition: The target compound’s dimethylamine group may confer weaker NOS inhibition compared to 1,400 W but could offer a broader interaction profile due to reduced steric hindrance .
- Solubility : Dihydrochloride salts in all analogs improve aqueous solubility, critical for in vitro assays. The thiazole analog’s lower molecular weight (244.19 g/mol) may enhance solubility in organic solvents .
- Synthetic Utility : Benzylamine derivatives like the target compound are versatile intermediates for synthesizing pharmaceuticals, whereas thiazole analogs are prioritized in metalloenzyme studies .
Métodos De Preparación
Synthesis of 3-(aminomethyl)benzylamine Intermediate
A common route to introduce the aminomethyl group at the 3-position of the benzyl ring involves:
- Starting from 3-nitrobenzyl derivatives or 3-formylbenzyl compounds.
- Reduction of the nitro group or reductive amination of the aldehyde to yield the aminomethyl group.
For example, a related method involves the reaction of 3-nitrobenzyl chloride with formaldehyde and ammonium salts under reductive amination conditions to yield 3-(aminomethyl)benzylamine intermediates.
Introduction of N,N-Dimethylamino Group
The N,N-dimethylamino substituent can be introduced by:
- Alkylation of the primary amine with methylating agents such as methyl iodide or dimethyl sulfate.
- Alternatively, reductive amination using formaldehyde and dimethylamine can directly yield the N,N-dimethylamine functionality on the benzylamine.
A typical reaction involves reacting the 3-(aminomethyl)benzylamine with formaldehyde and dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to selectively form the N,N-dimethylamine derivative.
Formation of Dihydrochloride Salt
The free base N-[3-(aminomethyl)benzyl]-N,N-dimethylamine is converted into its dihydrochloride salt by:
- Treatment with excess hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).
- The salt precipitates out, facilitating purification and enhancing stability.
Representative Reaction Conditions and Data
| Step | Reagents & Conditions | Notes | Yield (%) |
|---|---|---|---|
| 1. Formation of 3-(aminomethyl)benzylamine | 3-nitrobenzyl chloride, formaldehyde, ammonium chloride, reductive amination with NaBH4 or catalytic hydrogenation | Reaction in aqueous or alcoholic medium, mild temperature (25–60°C) | 70–85% |
| 2. N,N-Dimethylation | Formaldehyde, dimethylamine, sodium cyanoborohydride, pH ~6-7, room temperature to 40°C | Reductive amination conditions to avoid over-alkylation | 80–90% |
| 3. Salt formation | HCl gas or concentrated HCl in ethanol, 0–25°C | Precipitation of dihydrochloride salt | >95% |
Analytical Characterization
- NMR Spectroscopy: Characteristic signals for aromatic protons, aminomethyl group, and N,N-dimethyl groups confirm structure.
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the free base.
- Melting Point: Sharp melting point of the dihydrochloride salt indicates purity.
- Elemental Analysis: Confirms stoichiometry of C, H, N, and Cl consistent with dihydrochloride salt.
Research Findings and Optimization Notes
- The reductive amination step is critical for high selectivity; use of mild reducing agents like sodium cyanoborohydride prevents side reactions.
- The molar ratios of formaldehyde and dimethylamine must be carefully controlled to avoid formation of tertiary amines or quaternary ammonium salts.
- Purification of intermediates by recrystallization or extraction improves overall yield and purity.
- Formation of the dihydrochloride salt enhances water solubility, which is advantageous for biological applications.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Reaction Type | Typical Conditions | Outcome |
|---|---|---|---|---|
| Aminomethylation of benzyl ring | 3-nitrobenzyl chloride, formaldehyde, ammonium salts | Reductive amination or catalytic reduction | 25–60°C, aqueous/alcoholic solvent | 3-(aminomethyl)benzylamine |
| N,N-Dimethylation | Dimethylamine, formaldehyde, NaBH3CN | Reductive amination | Room temp to 40°C, pH 6-7 | N-[3-(aminomethyl)benzyl]-N,N-dimethylamine |
| Salt formation | HCl (gas or aqueous) | Acid-base reaction | 0–25°C, ethanol or isopropanol | Dihydrochloride salt |
Q & A
Basic: What is the recommended synthetic route for N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride?
The synthesis typically involves reductive amination or nucleophilic substitution. For example, a derivative with a similar benzylamine structure (e.g., 1400W) is synthesized via condensation of 3-(aminomethyl)benzylamine with dimethylamine in the presence of a coupling agent like Cs₂CO₃ in anhydrous DMF. Subsequent purification via column chromatography and recrystallization yields the dihydrochloride salt . Protective groups (e.g., Boc) may be employed to prevent side reactions during intermediate steps .
Basic: Which analytical methods are critical for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the molecular structure, with characteristic peaks for the dimethylamine (-N(CH₃)₂) and benzylamine (-CH₂NH₂) groups.
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC: Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>98%), while elemental analysis verifies stoichiometry of the dihydrochloride salt .
Basic: What are the primary pharmacological targets of this compound?
This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS), with minimal activity against endothelial (eNOS) or neuronal (nNOS) isoforms. It competitively binds to the iNOS active site, blocking L-arginine conversion to nitric oxide (NO), making it useful in studying inflammatory and pain pathways .
Advanced: How can researchers design experiments to evaluate isoform selectivity between iNOS and other NOS enzymes?
- Competitive Binding Assays: Use radiolabeled L-arginine or fluorescent probes (e.g., DAF-FM) to measure displacement in recombinant NOS isoforms .
- Kinetic Studies: Compare IC₅₀ values across iNOS, eNOS, and nNOS using enzyme activity assays (e.g., NADPH consumption or NO production via Griess reagent) .
- Crystallography: Co-crystallize the compound with iNOS and eNOS to identify binding-site disparities .
Advanced: How should discrepancies between in vitro potency and in vivo efficacy be addressed?
- Bioavailability Studies: Assess plasma stability (e.g., incubation with liver microsomes) and blood-brain barrier permeability using LC-MS/MS .
- Metabolite Profiling: Identify active metabolites via mass spectrometry and test their inhibitory activity.
- Dosage Optimization: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal models to correlate plasma concentrations with target engagement .
Advanced: What strategies improve the compound’s stability in physiological buffers?
- pH Adjustment: Store the compound in acidic buffers (pH 3–4) to prevent degradation of the dihydrochloride salt.
- Lyophilization: Freeze-dry aliquots for long-term storage at -20°C, reconstituting in degassed solvents to minimize oxidation .
- Chelating Agents: Add EDTA (1 mM) to buffers to sequester metal ions that catalyze decomposition .
Advanced: How can researchers validate the role of this compound in modulating leukocyte adhesion in vivo?
- Intravital Microscopy: Administer the compound in a murine inflammation model (e.g., LPS-induced endotoxemia) and quantify leukocyte adhesion in mesenteric venules .
- Flow Cytometry: Measure CD11b/CD18 expression on neutrophils isolated from treated vs. untreated animals to confirm downstream effects on adhesion molecules .
- Genetic Knockdown: Combine with iNOS⁻/⁻ mice to isolate compound-specific effects from endogenous NO pathways .
Basic: What safety precautions are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Use a fume hood for weighing and dissolution due to hygroscopic and irritant properties.
- Spill Management: Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What computational tools can predict off-target interactions of this compound?
- Molecular Docking: Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB) for potential off-targets like monoamine oxidases or adrenergic receptors.
- Machine Learning: Train models on existing iNOS inhibitor datasets to predict ADMET profiles and toxicity risks .
Advanced: How do researchers resolve contradictory data on its efficacy across different inflammation models?
- Model-Specific Factors: Control for variables like species (rat vs. mouse), disease stage, and route of administration.
- Biomarker Correlation: Measure tissue-specific iNOS expression (via Western blot) and NO levels to contextualize efficacy .
- Meta-Analysis: Aggregate data from published studies to identify trends or confounding factors (e.g., concurrent glucocorticoid use) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
